REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.C([O-])([O-])=O.[Cs+].[Cs+].Cl[C:21]1[N:26]=[C:25]([O:27]C)[C:24]([O:29]C)=[CH:23][N:22]=1>C1COCC1.[Pd]>[OH:29][C:24]1[C:25](=[O:27])[NH:26][C:21]([C:6]2[CH:7]=[CH:8][C:3]([C:2]([F:13])([F:12])[F:1])=[CH:4][CH:5]=2)=[N:22][CH:23]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)B(O)O)(F)F
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Name
|
Cs2CO3
|
Quantity
|
0.65 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.009 mmol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
1,1′-(bisdiphenylphosphino)ferrocene
|
Quantity
|
0.005 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)OC)OC
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the aq layer was removed
|
Type
|
FILTRATION
|
Details
|
the organic phase was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
To the resulting residue was added 1 mL 33% HBr in AcOH
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated by microwave to 160° C. for 5 min
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
The resulting solution was diluted with water (2 mL)
|
Type
|
WASH
|
Details
|
After washing with MeOH (5 mL)
|
Type
|
WASH
|
Details
|
the crude product was eluted off with 2 M ammonia in MeOH
|
Type
|
CUSTOM
|
Details
|
Purification by automated mass-guided HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(NC(=NC1)C1=CC=C(C=C1)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 mg | |
YIELD: PERCENTYIELD | 4% | |
YIELD: CALCULATEDPERCENTYIELD | 3.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |